2-Bromo-5-chloroaniline

Overview

Description

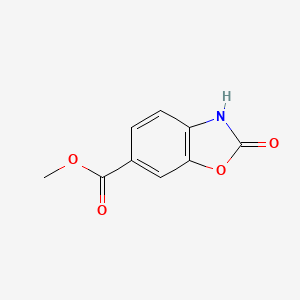

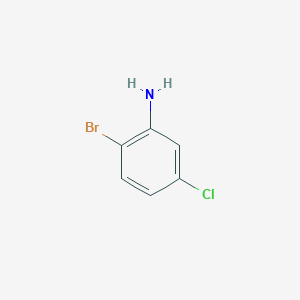

2-Bromo-5-chloroaniline is a compound with the molecular formula C6H5BrClN and a molecular weight of 206.47 . It is an off-white to gray to yellow to black lump or crystal . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

2-Bromo-5-chloroaniline can be used for the synthesis of 2-bromo-5-chlorobenzenethiol by substitution reaction and reduction reaction . It can also react with fluorophenylboronic acid to produce 4-chloro-2’,3’-difluorobiphenyl–2-amine, which can further acetylate to produce urea derivatives that can work as fatty-acid binding protein (FABP) inhibitors .Molecular Structure Analysis

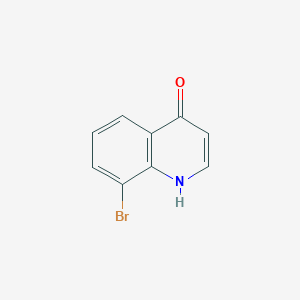

The InChI code for 2-Bromo-5-chloroaniline is 1S/C6H5BrClN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 . This indicates that the molecule consists of a benzene ring with bromine and chlorine substituents at the 2nd and 5th positions, respectively, and an amine group at the 1st position .Chemical Reactions Analysis

2-Bromo-5-chloroaniline can undergo various reactions due to the presence of the bromine and chlorine substituents and the amine group . For instance, it can react with substituted aminopyrimidine to produce pyrimidinium chlorides . It can also undergo acetylation to produce unsymmetrical ureas .Physical And Chemical Properties Analysis

2-Bromo-5-chloroaniline has a density of 1.7±0.1 g/cm3, a boiling point of 265.8±20.0 °C at 760 mmHg, and a melting point of 38 °C . It is soluble in methanol . Its vapour pressure is 0.0±0.5 mmHg at 25°C, and it has an enthalpy of vaporization of 50.4±3.0 kJ/mol .Scientific Research Applications

Organic Synthesis

2-Bromo-5-chloroaniline is used as an important raw material and intermediate in organic synthesis . It can be used to synthesize a variety of complex organic compounds.

Agrochemicals

In the field of agrochemicals, 2-Bromo-5-chloroaniline can be used to produce pesticides and other agricultural chemicals . These chemicals can help protect crops from pests and diseases, enhancing agricultural productivity.

Pharmaceuticals

2-Bromo-5-chloroaniline is also used in the pharmaceutical industry . It can be used to synthesize various pharmaceutical drugs. These drugs can be used to treat a variety of diseases and conditions.

Dyestuffs

In the dyestuff industry, 2-Bromo-5-chloroaniline can be used to produce various types of dyes . These dyes can be used in textiles, plastics, and other materials to give them vibrant colors.

Research and Development

2-Bromo-5-chloroaniline is used in research and development . Scientists use it to study its properties and potential applications. This research can lead to the discovery of new uses for 2-Bromo-5-chloroaniline.

Quality Control and Testing

2-Bromo-5-chloroaniline can be used in quality control and testing . It can be used as a reference standard to ensure the quality of other chemicals.

Safety and Hazards

Mechanism of Action

Pharmacokinetics

Its lipophilic nature, suggested by its logp values , may influence its absorption and distribution within the body. The presence of the bromine and chlorine atoms could also affect its metabolic stability and excretion.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-chloroaniline . For instance, its stability may be affected by light and air . Moreover, its action and efficacy could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

properties

IUPAC Name |

2-bromo-5-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEZSQHAFMZAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461932 | |

| Record name | 2-Bromo-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloroaniline | |

CAS RN |

823-57-4 | |

| Record name | 2-Bromo-5-chlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

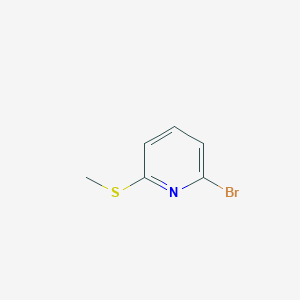

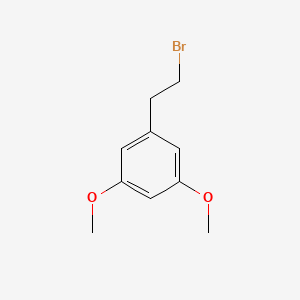

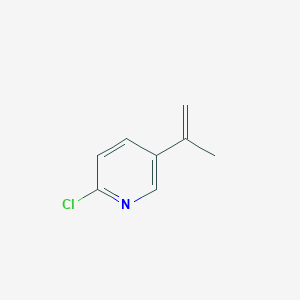

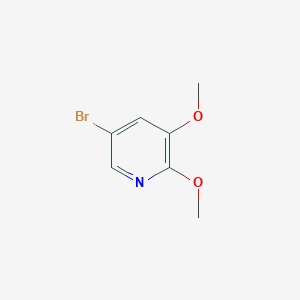

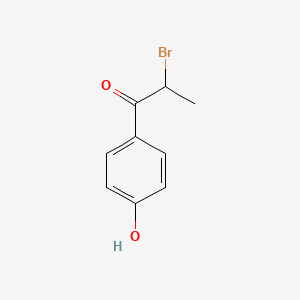

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)